alpha-L-glutamyl phosphate
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Overview
Description
Alpha-L-glutamyl phosphate is a phosphorylated derivative of the amino acid glutamate. It plays a crucial role in various biochemical pathways, particularly in the metabolism of amino acids and nucleotides. The compound is known for its involvement in the biosynthesis of glutamine and other nitrogen-containing compounds, making it essential for cellular functions and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-L-glutamyl phosphate can be synthesized through enzymatic reactions involving glutamate and ATP. The enzyme glutamate 1-kinase catalyzes the phosphorylation of L-glutamate to produce this compound . The reaction conditions typically involve the presence of ATP, L-glutamate, and the enzyme under physiological pH and temperature.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to overexpress the enzyme glutamate 1-kinase, facilitating the large-scale production of the compound. The fermentation broth is then subjected to purification processes to isolate and concentrate this compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-L-glutamyl phosphate undergoes various chemical reactions, including:
Phosphorylation: The addition of a phosphate group to the compound.
Hydrolysis: The cleavage of the phosphate group, resulting in the formation of L-glutamate and inorganic phosphate.
Common Reagents and Conditions
The common reagents used in these reactions include ATP for phosphorylation and water for hydrolysis. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from the hydrolysis of this compound are L-glutamate and inorganic phosphate. These products are essential for various metabolic pathways, including the synthesis of nucleotides and amino acids .
Scientific Research Applications
Alpha-L-glutamyl phosphate has several scientific research applications, including:
Mechanism of Action
Alpha-L-glutamyl phosphate exerts its effects by participating in the phosphorylation of L-glutamate, a key step in the biosynthesis of glutamine and other nitrogen-containing compounds. The enzyme glutamate 1-kinase catalyzes this reaction, transferring a phosphate group from ATP to L-glutamate, forming this compound . This compound then serves as an intermediate in various metabolic pathways, contributing to the synthesis of essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
D-alpha-glutamyl phosphate: An enantiomer of alpha-L-glutamyl phosphate with similar chemical properties but different biological activities.
L-glutamyl 1-phosphate: Another phosphorylated derivative of glutamate, involved in similar metabolic pathways.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of glutamine and its involvement in nitrogen metabolism. Its ability to act as a substrate for glutamate 1-kinase distinguishes it from other similar compounds, making it a critical intermediate in various biochemical processes .
Properties
CAS No. |
872984-18-4 |
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Molecular Formula |
C5H10NO7P |
Molecular Weight |
227.11 g/mol |
IUPAC Name |
(4S)-4-amino-5-oxo-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C5H10NO7P/c6-3(1-2-4(7)8)5(9)13-14(10,11)12/h3H,1-2,6H2,(H,7,8)(H2,10,11,12)/t3-/m0/s1 |
InChI Key |
YHMNHCAJNORJNE-VKHMYHEASA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)OP(=O)(O)O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)OP(=O)(O)O)N |
Origin of Product |
United States |
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